6-Methoxy-5-nitrobenzo[d]thiazol-2-amine
CAS No.:
Cat. No.: VC15748867
Molecular Formula: C8H7N3O3S
Molecular Weight: 225.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O3S |
|---|---|
| Molecular Weight | 225.23 g/mol |
| IUPAC Name | 6-methoxy-5-nitro-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C8H7N3O3S/c1-14-6-3-7-4(10-8(9)15-7)2-5(6)11(12)13/h2-3H,1H3,(H2,9,10) |
| Standard InChI Key | AQIPCUMJMPWGRJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)SC(=N2)N)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties of Benzo[d]thiazol-2-Amine Derivatives
Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a thiazole moiety. The substitution pattern on the benzene ring significantly influences their chemical behavior and biological activity. For 6-methoxy-5-nitrobenzo[d]thiazol-2-amine, the methoxy group at position 6 and nitro group at position 5 introduce distinct electronic and steric effects.
Physicochemical Characteristics
While direct data for 6-methoxy-5-nitrobenzo[d]thiazol-2-amine are unavailable, analogs provide critical insights:
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5-Nitrobenzo[d]thiazol-2-amine (CAS 73458-39-6):
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6-Nitrobenzo[d]thiazol-2-amine (CAS 6285-57-0):
Synthetic Methodologies
Synthesis of Nitro-Substituted Benzothiazoles
The synthesis of nitrobenzothiazoles typically involves cyclization reactions. For example:
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5-Nitrobenzo[d]thiazol-2-amine: Produced via reaction of 2,4-dinitrophenyl thiocyanate with thiourea in dimethylformamide at 150°C, yielding 11 g of crude product .
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6-Nitrobenzo[d]thiazol-2-amine: Synthesized through bromination of substituted phenylthiourea in chloroform at <5°C, followed by neutralization with aqueous ammonia .
Methoxy-Substituted Derivatives
Biological and Pharmacological Relevance
Antibacterial Activity
Benzothiazole derivatives exhibit notable antimicrobial properties. For example:
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6-Substituted-2-aminobenzothiazoles: Demonstrated enhanced antibacterial efficacy when annealed with fluoroquinolones, particularly against Staphylococcus aureus and Escherichia coli .
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Nitro groups: Improve membrane permeability and target binding, as seen in nitroimidazole antibiotics .
Enzymatic Interactions
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CYP1A2 inhibition: 5-Nitrobenzo[d]thiazol-2-amine acts as a CYP1A2 inhibitor, potentially affecting drug metabolism .
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LogKp (skin permeation): , indicating low dermal absorption .
Physicochemical Data Tables
Table 1: Comparative Properties of Nitro-Substituted Benzothiazoles
Future Research Directions
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Synthetic Optimization: Develop regioselective nitration methods to achieve 5-nitro substitution in methoxy-bearing benzothiazoles.
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Biological Screening: Evaluate the antimicrobial and anticancer potential of 6-methoxy-5-nitrobenzo[d]thiazol-2-amine using in vitro models.
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Computational Studies: Predict ADMET properties via QSAR modeling to guide drug development.
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